2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide
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Overview
Description
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide is a complex heterocyclic compound that features a thiophene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide typically involves multicomponent reactions. One common approach is the cyclization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents . The reaction conditions often include the use of solvents like dichloromethane (DCM) and bases such as triethylamine (Et3N) to facilitate the acylation and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may have applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound shares a similar core structure and has been studied for its anticancer properties.
Thieno[2,3-d]pyrimidines: These compounds also feature a fused thiophene-pyrimidine ring system and have shown various biological activities.
Uniqueness
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
The compound 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N,N-bis(2-hydroxyethyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C16H22N4O2S with a molecular weight of approximately 358.44 g/mol. The structure includes a tetrahydrobenzo[b]thiophene moiety linked to a pyrimidine ring and an acetamide functional group, suggesting potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, the tetrahydrobenzo[b]thiophene derivatives have shown cytotoxic effects against various cancer cell lines. One study demonstrated that these compounds could induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests showed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .
Neuroprotective Effects
Another promising area of research is the neuroprotective potential of this compound. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress markers and improve cognitive function. This suggests a possible role in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signal Transduction Pathways : It appears to affect pathways related to cell survival and apoptosis.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative damage in cells.
Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations (≥50 µM). Flow cytometry analysis confirmed increased annexin V positivity among treated cells .
Study 2: Antimicrobial Testing
A series of agar diffusion tests were conducted to assess the antimicrobial efficacy. The compound exhibited zones of inhibition ranging from 12 mm to 25 mm against gram-positive and gram-negative bacteria, indicating potent antimicrobial activity .
Study 3: Neuroprotection in Animal Models
In a mouse model of Alzheimer's disease induced by amyloid-beta peptide injections, administration of the compound resulted in improved memory performance on behavioral tests compared to control groups. Biochemical assays revealed decreased levels of malondialdehyde (MDA), suggesting reduced lipid peroxidation .
Properties
IUPAC Name |
2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c17-14-13-10-3-1-2-4-11(10)25-15(13)19-16(18-14)24-9-12(23)20(5-7-21)6-8-22/h21-22H,1-9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCDJOCVVMFOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)N(CCO)CCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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